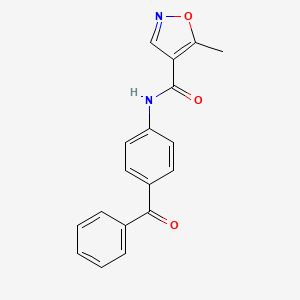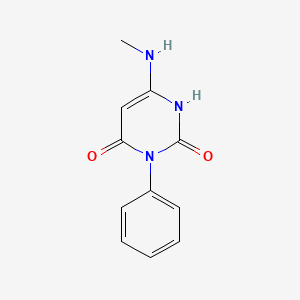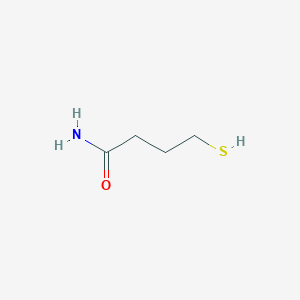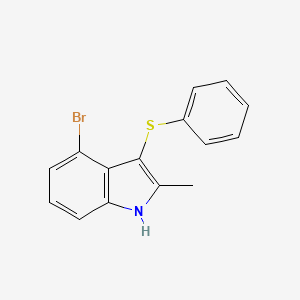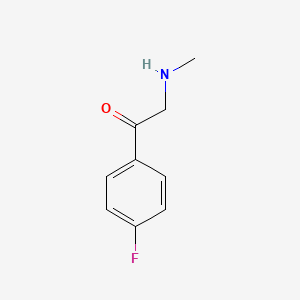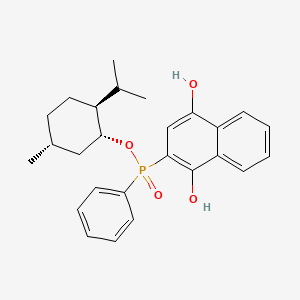
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a cyclohexyl group, a naphthalenyl group, and a phenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate typically involves multiple steps, including the preparation of intermediate compounds. The key steps include:
Formation of the cyclohexyl intermediate: This involves the reaction of isopropyl and methyl groups with cyclohexane under specific conditions.
Synthesis of the naphthalenyl intermediate: This step includes the hydroxylation of naphthalene to form 1,4-dihydroxynaphthalene.
Coupling reaction: The final step involves the coupling of the cyclohexyl and naphthalenyl intermediates with a phenyl group and a phosphinate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous-flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Scientific Research Applications
Chemistry
In chemistry, (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their roles in various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development and the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (1,4-Dihydroxy-2-naphthyl)(phenyl)methanone
- (naphthalen-2-yl)(phenyl)methanone
Uniqueness
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate is unique due to its specific stereochemistry and the presence of both cyclohexyl and phosphinate groups
Properties
Molecular Formula |
C26H31O4P |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]naphthalene-1,4-diol |
InChI |
InChI=1S/C26H31O4P/c1-17(2)20-14-13-18(3)15-24(20)30-31(29,19-9-5-4-6-10-19)25-16-23(27)21-11-7-8-12-22(21)26(25)28/h4-12,16-18,20,24,27-28H,13-15H2,1-3H3/t18-,20+,24-,31?/m1/s1 |
InChI Key |
MMSNKDWYGOHZBY-NXSNIBIFSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=C3)O)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=C3)O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione](/img/structure/B15211069.png)
![2-(Aminomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B15211075.png)

![1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone](/img/structure/B15211078.png)
![8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline](/img/structure/B15211092.png)
![Imidazo[1,2-b]pyridazine, 2-(4-methylphenyl)-6-propoxy-](/img/structure/B15211101.png)


